molecular formula C10H12N4O2 B13112706 Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate

Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate

Katalognummer: B13112706
Molekulargewicht: 220.23 g/mol
InChI-Schlüssel: OWYISDDBGDMABX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and chemical entities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate typically involves the reaction of 6-methylimidazo[1,2-a]pyrazine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate stands out due to its unique combination of the imidazo[1,2-a]pyrazine scaffold and the methyl ester group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research applications and potential therapeutic uses .

Eigenschaften

Molekularformel

C10H12N4O2

Molekulargewicht

220.23 g/mol

IUPAC-Name

methyl 2-[(6-methylimidazo[1,2-a]pyrazin-3-yl)amino]acetate

InChI

InChI=1S/C10H12N4O2/c1-7-6-14-8(3-11-7)12-4-9(14)13-5-10(15)16-2/h3-4,6,13H,5H2,1-2H3

InChI-Schlüssel

OWYISDDBGDMABX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C(=CN=C2C=N1)NCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.